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molecular formula C6H8BNO3 B1302968 5-Methoxypyridine-3-boronic acid CAS No. 850991-69-4

5-Methoxypyridine-3-boronic acid

Cat. No. B1302968
M. Wt: 152.95 g/mol
InChI Key: ISDFOFZTZUILPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897611B2

Procedure details

Triisopropyl borate (29.3 mL, 128 mmol) was added over 2 min to a solution of 5-methoxy-3-bromopyridine (20.00 g, 106.4 mmol) in toluene (140 mL) and tetrahydrofuran (35 mL) at −40° C. To this solution was added 2.5 M n-BuLi (51.1 mL, 128 mmol) drop-wise over 35 min while maintaining the temperature at −40° C. After the addition was complete, the reaction was stirred an additional 30 min at −40° C. and then was warmed to −15° C. over one hour. Into the reaction was poured 1 N HCl (175 mL), and the mixture was stirred vigorously for 30 minutes. The layers were separated, and the organic washed once with water (15 mL). The aqueous phases were combined and neutralized (to pH 7) with 5 N NaOH, at which point the boronic acid precipitated out. The biphasic mixture was extracted with THF (3×150 mL). The organic phases were combined, dried over sodium sulfate, filtered, and concentrated to yield 15.36 g of 5-methoxy-3-pyridinylboronic acid as a light brown solid (94%).
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
51.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1](OC(C)C)([O:6]C(C)C)[O:2]C(C)C.[CH3:14][O:15][C:16]1[CH:17]=[C:18](Br)[CH:19]=[N:20][CH:21]=1.[Li]CCCC.Cl>C1(C)C=CC=CC=1.O1CCCC1>[CH3:14][O:15][C:16]1[CH:17]=[C:18]([B:1]([OH:6])[OH:2])[CH:19]=[N:20][CH:21]=1

Inputs

Step One
Name
Quantity
29.3 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=NC1)Br
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
51.1 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred an additional 30 min at −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to −15° C. over one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic washed once with water (15 mL)
CUSTOM
Type
CUSTOM
Details
at which point the boronic acid precipitated out
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted with THF (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=NC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.36 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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